2-Amino-4-isopropylphenol 2-Amino-4-isopropylphenol
Brand Name: Vulcanchem
CAS No.: 3280-68-0
VCID: VC1981562
InChI: InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3
SMILES: CC(C)C1=CC(=C(C=C1)O)N
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

2-Amino-4-isopropylphenol

CAS No.: 3280-68-0

Cat. No.: VC1981562

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-isopropylphenol - 3280-68-0

Specification

CAS No. 3280-68-0
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-amino-4-propan-2-ylphenol
Standard InChI InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3
Standard InChI Key WXULIANDWRYTKZ-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)O)N
Canonical SMILES CC(C)C1=CC(=C(C=C1)O)N

Introduction

Chemical Structure and Identification

2-Amino-4-isopropylphenol is characterized by its distinct molecular arrangement and can be identified through various chemical descriptors. It features both an amino group (-NH₂) and a phenolic hydroxyl group (-OH) attached to a benzene ring with an isopropyl substituent. This combination of functional groups contributes to its unique chemical behavior and biological interactions.

Basic Identifiers

Table 1: Chemical Identifiers of 2-Amino-4-isopropylphenol

PropertyValue
CAS Number3280-68-0
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
IUPAC Name2-amino-4-propan-2-ylphenol
InChIInChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3
InChI KeyWXULIANDWRYTKZ-UHFFFAOYSA-N
SMILESCC(C)C1=CC(=C(C=C1)O)N

Structural Characteristics

The structural arrangement of 2-Amino-4-isopropylphenol creates a molecule with distinctive chemical reactivity. The amino group at the ortho position relative to the hydroxyl group allows for intramolecular hydrogen bonding, influencing the compound's physical properties and reactivity. The isopropyl group contributes hydrophobic characteristics and affects the electron density distribution across the aromatic ring .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Amino-4-isopropylphenol is essential for its proper handling, storage, and application in research and industrial settings.

Physical Properties

Table 2: Physical Properties of 2-Amino-4-isopropylphenol

PropertyValueSource
Physical StateSolid-
Boiling Point254.25°C / 282.17°CEPA T.E.S.T. / EPI Suite
Melting Point72.56°CEPI Suite
Density1.08 g/cm³EPA T.E.S.T.
Flash Point120.9°CEPA T.E.S.T.
Water Solubility1806.09 mg/L / 2437.9 mg/LEPA T.E.S.T. / EPI Suite

Chemical Reactivity

2-Amino-4-isopropylphenol exhibits reactivity characteristic of both phenolic compounds and aromatic amines. The compound can undergo various chemical reactions, particularly at its functional groups:

  • Oxidation: The phenolic group can be oxidized to form quinone derivatives.

  • Reduction: While already containing an amino group, certain derivatives may undergo reduction reactions.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Synthesis Methods

Several methods have been developed for the synthesis of 2-Amino-4-isopropylphenol, with variations in approach depending on the desired scale, purity, and available starting materials.

Nucleophilic Aromatic Substitution

This method involves the reaction of a suitable precursor, such as 4-isopropylphenol, with ammonia under specific conditions to yield 2-Amino-4-isopropylphenol. The reaction typically requires controlled temperature and pressure conditions to achieve optimal yields.

Friedel-Crafts Alkylation

Biological Activity and Mechanism of Action

2-Amino-4-isopropylphenol demonstrates several notable biological activities that make it a compound of interest in pharmacological and biochemical research.

Molecular Interactions

The biological activity of 2-Amino-4-isopropylphenol is primarily attributed to its ability to interact with various proteins and enzymes within biological systems. Its functional groups allow for:

  • Hydrogen Bonding: The amino and hydroxyl groups enable hydrogen bonding with biomolecules, enhancing interactions with enzymes and proteins

  • Enzyme Interaction: The compound can bind to specific enzymes, potentially leading to inhibition or activation

  • Cell Signaling Modulation: The compound may activate intracellular signaling cascades that regulate gene expression and metabolic pathways

Documented Biological Effects

Research has identified several potential biological activities associated with 2-Amino-4-isopropylphenol:

  • Anticonvulsant Activity: Studies suggest the compound may exhibit moderate anticonvulsant effects, with research on mice demonstrating potential influence on seizure activity.

  • Antimicrobial Properties: Initial investigations indicate possible antimicrobial activity against various pathogens, suggesting potential applications in pharmaceutical formulations.

  • Antioxidant Properties: The phenolic structure contributes to free radical scavenging capabilities, which may help mitigate oxidative stress in biological systems.

  • Enzyme Modulation: The compound has demonstrated the ability to interact with enzymes like tyrosinase, potentially affecting pigmentation processes.

Applications in Scientific Research

2-Amino-4-isopropylphenol has found applications across multiple scientific disciplines, serving as both a research subject and a tool for further investigations.

Pharmaceutical Research

The compound has been explored for its potential in drug development:

  • As a lead compound for developing new antimicrobial agents

  • In anticonvulsant formulations research

  • For potential antidiabetic properties investigation

Chemical Synthesis

In organic chemistry, 2-Amino-4-isopropylphenol serves as:

  • A building block for the synthesis of more complex molecules

  • An intermediate in the preparation of specialized dyes and polymers

  • A model compound for studying chemical reactions of phenolic amines

Biochemical Studies

The compound has been utilized in biochemical research to:

  • Study the interactions between small molecules and proteins

  • Investigate cellular signaling pathways

  • Examine the effects of structural modifications on biological activity

Comparative Analysis with Structural Analogs

Understanding the relationship between 2-Amino-4-isopropylphenol and its structural isomers or close analogs provides valuable insights into structure-activity relationships.

Structural Isomers

Table 3: Comparison of 2-Amino-4-isopropylphenol with Structural Isomers

CompoundCAS NumberKey Structural DifferenceDistinctive Properties
2-Amino-4-isopropylphenol3280-68-0Amino at position 2, isopropyl at position 4Reference compound
4-Amino-2-isopropylphenol16750-66-6Amino at position 4, isopropyl at position 2Different electron distribution affecting reactivity
2-Amino-5-isopropylphenol139729-85-4Amino at position 2, isopropyl at position 5Modified intramolecular hydrogen bonding pattern

Related Compounds

Table 4: Comparison with Structurally Related Compounds

CompoundStructural VariationFunctional Implications
2-Amino-4-methylphenolMethyl instead of isopropylKnown for use in dye manufacturing; less steric hindrance
2-Amino-4-isopropoxyphenolIsopropoxy instead of isopropylDifferent electronic properties; increased hydrogen bonding capacity
2-(Aminomethyl)-4-isopropylphenolExtended amino group (aminomethyl)Modified reactivity and potential for additional interactions

The comparative analysis reveals that subtle variations in structure can lead to significant differences in chemical behavior and biological activity. The position of functional groups affects intramolecular forces, solubility, and interactions with biological targets.

Analytical Methods for Identification and Characterization

Proper identification and characterization of 2-Amino-4-isopropylphenol are crucial for research applications and quality control.

Spectroscopic Identification

For accurate structural confirmation, the following analytical methods are recommended:

  • NMR Spectroscopy: 1H-NMR (DMSO-d₆, 400 MHz) can confirm aromatic proton environments (δ 6.8–7.2 ppm for phenolic protons, δ 1.2–1.4 ppm for isopropyl CH₃).

  • Chromatography: HPLC analysis using a C18 column with acetonitrile/water gradient and UV detection at 254 nm provides assessment of purity.

  • Mass Spectrometry: LC-MS/MS using electrospray ionization (ESI+, m/z 152.10700 [M+H]⁺) helps confirm identity .

Current Research Directions and Future Prospects

Research on 2-Amino-4-isopropylphenol continues to evolve, with several promising directions for future investigation.

Drug Discovery Applications

Current research suggests potential applications in:

  • Screening against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics (NADPH depletion at 340 nm)

  • Structure-Activity Relationship (SAR) studies by modifying the isopropyl group to ethyl or cyclopropyl analogs

  • Assessment of antibacterial potency against various bacterial strains

Analytical Challenges

Ongoing research addresses challenges in:

  • Detection of isomeric byproducts (e.g., 4-Amino-2-isopropylphenol) that co-elute in standard HPLC methods

  • Development of chiral columns (e.g., Chiralpak IA) with specialized mobile phases for improved separation

  • Establishment of standardized protocols for bioactivity reproducibility

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